Cas no 2227919-56-2 (5-chloro-2-(2R)-oxiran-2-yl-1H-indole)

5-chloro-2-(2R)-oxiran-2-yl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-(2R)-oxiran-2-yl-1H-indole
- EN300-1992567
- 2227919-56-2
- 5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole
-
- インチ: 1S/C10H8ClNO/c11-7-1-2-8-6(3-7)4-9(12-8)10-5-13-10/h1-4,10,12H,5H2/t10-/m0/s1
- InChIKey: UQXQBFZZIXAJLB-JTQLQIEISA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C([C@@H]1CO1)N2
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-chloro-2-(2R)-oxiran-2-yl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992567-0.05g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1992567-2.5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 2.5g |
$3051.0 | 2023-09-16 | ||
Enamine | EN300-1992567-5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 5g |
$4517.0 | 2023-09-16 | ||
Enamine | EN300-1992567-1.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1992567-0.25g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.25g |
$1432.0 | 2023-09-16 | ||
Enamine | EN300-1992567-0.1g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1992567-10g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 10g |
$6697.0 | 2023-09-16 | ||
Enamine | EN300-1992567-5.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1992567-0.5g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1992567-10.0g |
5-chloro-2-[(2R)-oxiran-2-yl]-1H-indole |
2227919-56-2 | 10g |
$6697.0 | 2023-05-31 |
5-chloro-2-(2R)-oxiran-2-yl-1H-indole 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
5-chloro-2-(2R)-oxiran-2-yl-1H-indoleに関する追加情報
5-Chloro-2-((2R)-Oxiran-2-yl)-1H-Indole (CAS No. 2227919-56-2): A Comprehensive Overview
5-Chloro-2-((2R)-oxiran-2-yl)-1H-indole (CAS No. 2227919-56-2) is a specialized epoxide-containing indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, featuring a unique chiral oxirane ring fused to an indole scaffold, serves as a valuable building block for drug discovery and medicinal chemistry applications. The presence of both the 5-chloro substitution and the (2R)-oxiran-2-yl group creates distinct reactivity patterns that make this molecule particularly interesting for synthetic chemists.
The molecular structure of 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole combines two pharmacologically important motifs: the indole core (found in numerous bioactive compounds) and the epoxide functionality (known for its versatile reactivity). This combination has led researchers to explore its potential in developing novel small molecule therapeutics, particularly in areas such as kinase inhibition and targeted protein degradation. Recent studies suggest that derivatives of this compound may show promise in addressing challenging therapeutic targets, aligning with current trends in precision medicine and structure-based drug design.
From a synthetic chemistry perspective, 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole offers multiple sites for modification, making it a versatile intermediate. The epoxide ring can undergo nucleophilic ring-opening reactions with various nucleophiles, while the indole nitrogen and 5-position chlorine provide additional handles for diversification. This multifunctionality has made the compound particularly valuable in combinatorial chemistry and fragment-based drug discovery approaches, which remain hot topics in contemporary medicinal chemistry research.
The pharmaceutical industry's growing interest in chiral building blocks has increased demand for compounds like 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole. Its stereospecific synthesis and enantiomeric purity make it especially valuable for developing optically active pharmaceuticals, a sector experiencing rapid growth due to stricter regulatory requirements for chiral drugs. Researchers are particularly interested in how this compound's three-membered oxirane ring might contribute to improved target selectivity and metabolic stability in drug candidates.
Recent advancements in cryo-EM and X-ray crystallography have enabled better understanding of how epoxide-containing indoles interact with biological targets. This has led to renewed interest in 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole as a potential scaffold for allosteric modulators and protein-protein interaction inhibitors. The compound's ability to form covalent interactions with target proteins (through its reactive epoxide) while maintaining good ligand efficiency makes it attractive for addressing traditionally "undruggable" targets.
In the context of green chemistry trends, researchers are exploring more sustainable methods for synthesizing and functionalizing 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole. This includes investigations into biocatalytic approaches for epoxide formation and flow chemistry techniques to improve the safety and efficiency of reactions involving this intermediate. Such developments align with the pharmaceutical industry's broader shift toward environmentally friendly synthesis methods.
The analytical characterization of 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole typically involves advanced techniques such as chiral HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These quality control measures are crucial given the compound's application in drug discovery pipelines, where impurity profiles can significantly impact biological testing results.
Looking forward, 5-chloro-2-((2R)-oxiran-2-yl)-1H-indole is poised to play an important role in emerging areas of pharmaceutical research, including the development of targeted covalent inhibitors and proteolysis targeting chimeras (PROTACs). Its unique combination of structural features continues to inspire novel synthetic strategies and therapeutic applications, maintaining its status as a valuable tool for medicinal chemists working at the forefront of innovative drug development.
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